3-Bromotoluene

Description

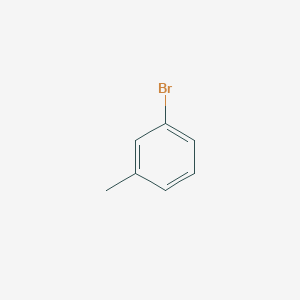

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIFKOVZNJTSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Record name | M-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024659 | |

| Record name | 3-Bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-bromotoluene is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |

| Record name | M-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Bromotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

362.7 °F at 760 mmHg (NTP, 1992), 183.7 °C at 760 mm Hg | |

| Record name | M-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

140 °F (NTP, 1992), 60 °C | |

| Record name | M-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Bromotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in chloroform, Soluble in ethanol and acetone, miscible in ether, Water solubility = 51.3 mg/l | |

| Record name | M-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.41 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4099 at 20 °C/4 °C | |

| Record name | M-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 58.6 °F (NTP, 1992), 1.53 [mmHg], Vapor pressure = 0.145 kPa (1.09 mm Hg) at 25 °C | |

| Record name | M-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Bromotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

591-17-3 | |

| Record name | M-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Bromotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-BROMOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9426O61G73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-40 °F (NTP, 1992), -39.8 °C | |

| Record name | M-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromotoluene

This technical guide provides a comprehensive overview of 3-Bromotoluene (also known as m-bromotoluene), a key chemical intermediate in various industrial and research applications. The document details its chemical and physical properties, synthesis protocols, reactivity, and safety information, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a halogenated aromatic hydrocarbon with the chemical formula C₇H₇Br.[4] It presents as a colorless to pale yellow liquid at room temperature and is characterized by a mild aromatic odor.[4][5] While it is only slightly soluble in water, it is soluble in most common organic solvents.[4][6]

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 591-17-3 | [1][2][3] |

| Molecular Formula | C₇H₇Br | [1][2][4] |

| Molecular Weight | 171.03 g/mol | [1][7] |

| Appearance | Colorless to light yellow liquid | [4][6] |

| Melting Point | -40 °C (-40 °F) | [2][7] |

| Boiling Point | 182.1 - 183.7 °C at 760 mmHg | [2][6] |

| Density | 1.41 g/mL at 25 °C | [6] |

| Flash Point | 60 °C (140 °F) | [2][3][7] |

| Vapor Pressure | 1.1 ± 0.3 mmHg at 25°C | [2] |

| Refractive Index | 1.552 at 20 °C | [6] |

| Solubility | Insoluble in water; soluble in ethanol and ether. | [6] |

| LogP (Octanol/Water) | 3.41 - 3.45 | [2][7] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through two main routes: the electrophilic bromination of toluene or via diazotization of a substituted aniline precursor. A well-documented experimental protocol involves the deamination of 3-bromo-4-aminotoluene.

This method involves the diazotization of 3-bromo-4-aminotoluene followed by a reduction step, which removes the amino group.[1][8]

Experimental Protocol:

-

Step 1: Diazotization: A mixture of 95% ethanol, concentrated sulfuric acid, and 3-bromo-4-aminotoluene is prepared in a flask equipped with a mechanical stirrer. The mixture is cooled to 10°C.[1][8]

-

Step 2: Nitrite Addition: A solution of sodium nitrite is added slowly while maintaining the reaction temperature at or below 10°C. The mixture is stirred for an additional 20 minutes after the addition is complete.[1]

-

Step 3: Reduction: Copper powder (copper bronze), previously washed with ether, is added to the diazotized solution.[1][8] The flask is then warmed cautiously to initiate the reaction, which is characterized by a vigorous evolution of nitrogen gas and the formation of acetaldehyde.[1] The reaction is controlled by cooling in an ice water bath as needed.[8]

-

Step 4: Isolation and Purification: After the reaction subsides, the mixture is heated on a steam bath.[8] The product is then isolated via steam distillation. The organic phase from the distillate is separated and washed sequentially with 10% sodium hydroxide, water, concentrated sulfuric acid, and a 5% sodium carbonate solution.[1]

-

Step 5: Final Distillation: The washed organic layer is dried with anhydrous calcium chloride, filtered, and distilled. The fraction collected at 180-183 °C is pure this compound.[1]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | CAS#:591-17-3 | Chemsrc [chemsrc.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 591-17-3 [chemicalbook.com]

- 7. This compound | C7H7Br | CID 11560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectral Data of 3-Bromotoluene

Introduction

3-Bromotoluene, with the chemical formula C₇H₇Br, is an aromatic organic compound. It consists of a benzene ring substituted with a methyl group and a bromine atom at the meta position.[1] This colorless to pale yellow liquid serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Accurate structural elucidation and purity assessment are paramount in these applications, making a thorough understanding of its spectral characteristics essential. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data of this compound

The structural features of this compound are elucidated through various spectroscopic techniques. Proton and Carbon-13 NMR spectroscopy provide detailed information about the hydrogen and carbon framework, respectively. Infrared spectroscopy identifies the functional groups present in the molecule, while mass spectrometry determines the molecular weight and fragmentation pattern.

¹H NMR Spectral Data

Proton NMR spectroscopy of this compound reveals distinct signals for the aromatic protons and the methyl group protons. The substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.33 | s (singlet) | - |

| H-2 | ~7.27 | d (doublet) | ~7.9 |

| H-4 | ~7.13 | d (doublet) | ~7.5 |

| H-5 | ~7.09 | t (triplet) | ~7.7 |

| -CH₃ | 2.31 | s (singlet) | - |

| Data obtained in CDCl₃ at 89.56 MHz.[2][3] |

¹³C NMR Spectral Data

Carbon-13 NMR provides insights into the carbon skeleton of this compound. The spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| C-3 (C-Br) | ~122.6 |

| C-1 (C-CH₃) | ~139.5 |

| C-5 | ~130.1 |

| C-4 | ~129.9 |

| C-6 | ~126.9 |

| C-2 | ~130.4 |

| -CH₃ | ~21.4 |

| Note: Specific chemical shift values can vary slightly depending on the solvent and instrument frequency. The provided data is a representative spectrum. |

Infrared (IR) Spectral Data

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2900 | C-H Stretch | Methyl (-CH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 900 - 675 | C-H Out-of-plane Bend | Aromatic |

| 600 - 500 | C-Br Stretch | Aryl Halide |

| These are characteristic ranges and specific peak positions can be found in the provided search results.[4] |

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows the molecular ion peaks and various fragment ions. The presence of bromine is indicated by the characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

| m/z | Relative Intensity (%) | Probable Assignment |

| 172 | ~53 | [C₇H₇⁸¹Br]⁺ (Molecular Ion, M+2) |

| 170 | ~54 | [C₇H₇⁷⁹Br]⁺ (Molecular Ion, M+) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | ~32 | [C₅H₅]⁺ |

| Data from GC-MS with Electron Ionization.[5] |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6] For ¹³C NMR, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[6] Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[7]

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[4] The magnetic field is then shimmed to achieve homogeneity, resulting in sharp spectral lines.[4]

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.[4][8] The number of scans is adjusted to achieve an adequate signal-to-noise ratio.[4]

-

Data Processing: The acquired FID is converted into a spectrum using a Fourier transform.[4] The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a neat liquid like this compound, a thin film can be prepared by placing a drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[10][11]

-

Instrument Setup: A background spectrum of the empty sample compartment (or the clean salt plates/ATR crystal) is recorded. This is used to subtract the absorbance of the atmosphere (e.g., CO₂, H₂O) and the sample holder from the sample spectrum.[12]

-

Data Acquisition: The prepared sample is placed in the instrument's sample compartment. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.[10]

-

Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or directly using a heated probe.[13] The sample is vaporized in a heated inlet.[14]

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[15] This causes the molecules to ionize, primarily by losing an electron to form a molecular ion (M⁺), and also to fragment into smaller, positively charged ions.[15]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[16]

-

Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative intensity on the y-axis.[14]

Visualization of Spectroscopic Analysis

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

Caption: Relationship between spectral data and structural features.

Conclusion

The collective spectral data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the substitution pattern of the aromatic ring. The IR spectrum verifies the presence of the key functional groups, namely the aromatic ring, the methyl group, and the carbon-bromine bond. Finally, mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns, including the isotopic signature of bromine. This complete set of spectral data is indispensable for the quality control and analytical verification of this compound in research and industrial applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. This compound(591-17-3) 13C NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C7H7Br | CID 11560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. bitesizebio.com [bitesizebio.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. rroij.com [rroij.com]

An In-depth Technical Guide to the Solubility of 3-Bromotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromotoluene in various organic solvents. Due to a lack of readily available quantitative data in published literature, this guide focuses on qualitative solubility principles, predictive assessments, and detailed experimental protocols for researchers to determine precise solubility values.

Core Concepts in this compound Solubility

This compound (C₇H₇Br) is a halogenated aromatic hydrocarbon.[1] Its solubility in organic solvents is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] this compound is a relatively nonpolar molecule due to its benzene ring and methyl group, with a slight increase in polarity from the bromine atom. This structure dictates its solubility behavior in different classes of organic solvents.

Qualitative Solubility Profile

Based on established chemical principles and qualitative statements from various chemical data sources, the expected solubility of this compound is summarized below. It is important to note that terms like "soluble" and "miscible" are qualitative and indicate that a significant amount of solute dissolves in the solvent, with "miscible" implying solubility in all proportions.[3][4]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Non-Polar Solvents | Hexane, Toluene, Benzene | High Solubility / Miscible | The non-polar nature of these solvents closely matches that of this compound, facilitating strong van der Waals interactions.[2] |

| Polar Aprotic Solvents | Acetone, Diethyl Ether, Chloroform, Ethyl Acetate | Soluble to Miscible | These solvents possess a degree of polarity that can interact with the polar C-Br bond in this compound, while their organic character allows for favorable interactions with the aromatic ring and methyl group. Several sources confirm solubility in acetone, ether, and chloroform.[5][6] |

| Polar Protic Solvents | Ethanol, Methanol | Soluble | While these solvents are polar and capable of hydrogen bonding, the hydrocarbon portion of the alcohol molecules can interact favorably with this compound. Solubility in ethanol is widely reported.[5] |

| Highly Polar Solvents | Water | Insoluble / Very Low Solubility | As a relatively non-polar organic compound, this compound has very limited solubility in the highly polar, hydrogen-bonding environment of water.[1][5] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols outline standard methodologies for determining the solubility of a liquid, such as this compound, in an organic solvent.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a solvent.[7][8][9]

Methodology:

-

Preparation of Solvent System: Pre-saturate the chosen organic solvent with this compound and, conversely, this compound with the solvent to ensure thermodynamic equilibrium. This is achieved by vigorously mixing the two liquids and allowing the layers to separate.[10]

-

Sample Preparation: In a series of temperature-controlled vials, add a known excess amount of this compound to a precise volume of the organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. The agitation can be performed using a mechanical shaker or magnetic stirrer.[8]

-

Phase Separation: After equilibration, cease agitation and allow the two phases to separate completely. If an emulsion has formed, centrifugation can be employed to facilitate separation.[10]

-

Sampling: Carefully extract an aliquot from the solvent phase, ensuring that none of the undissolved this compound is collected.[10]

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique. Common methods include:

-

Gas Chromatography (GC): A highly effective method for separating and quantifying volatile and semi-volatile organic compounds. A calibration curve is prepared using standard solutions of this compound in the solvent.[11][12][13][14]

-

High-Performance Liquid Chromatography (HPLC): Suitable for a wide range of organic compounds. As with GC, a calibration curve is necessary for accurate quantification.[9]

-

Refractive Index Measurement: The refractive index of a solution changes with the concentration of the solute. A calibration curve of refractive index versus concentration can be created.[15][16][17][18]

-

Density Measurement: Similar to the refractive index, the density of a solution is dependent on the solute concentration and can be used for quantification with a proper calibration curve.[19][20]

-

-

Data Reporting: Express the solubility as grams of this compound per 100 mL of solvent ( g/100 mL) or as a mole fraction at the specified temperature.

Visual Method for Miscibility Determination

A simpler, qualitative method to determine if two liquids are miscible involves direct observation.

Methodology:

-

Mixing: In a clear glass vial, add a known volume of the organic solvent.

-

Titration: Gradually add small, measured volumes of this compound to the solvent, mixing thoroughly after each addition.

-

Observation: Observe the mixture for any signs of immiscibility, such as the formation of a cloudy suspension or the separation of layers.[3] If the mixture remains clear and homogenous after the addition of a significant amount of this compound, the two liquids are likely miscible.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound in a chosen organic solvent.

References

- 1. Page loading... [wap.guidechem.com]

- 2. ycdehongchem.com [ycdehongchem.com]

- 3. Miscibility - Wikipedia [en.wikipedia.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. This compound [chemister.ru]

- 6. nbinno.com [nbinno.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. academic.oup.com [academic.oup.com]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. scielo.br [scielo.br]

- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 16. faculty.weber.edu [faculty.weber.edu]

- 17. Concentration determination by means of refractive index | Anton Paar Wiki [wiki.anton-paar.com]

- 18. ntrs.nasa.gov [ntrs.nasa.gov]

- 19. quora.com [quora.com]

- 20. Concentration determination by means of density measurement | Anton Paar Wiki [wiki.anton-paar.com]

Technical Guide: Synthesis of 3-Bromotoluene from 3-bromo-4-aminotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical synthesis of 3-Bromotoluene via the deamination of 3-bromo-4-aminotoluene. The core of this process involves a diazotization reaction followed by a reduction step to remove the amino group. This guide details the underlying chemical pathway, presents quantitative data in a structured format, and offers a detailed experimental protocol based on established laboratory procedures.

Reaction Pathway Overview

The conversion of 3-bromo-4-aminotoluene to this compound is a classic example of deamination of an aromatic amine. The process occurs in two primary stages:

-

Diazotization: The primary aromatic amine, 3-bromo-4-aminotoluene, is treated with a mixture of sodium nitrite and a strong acid (sulfuric acid in this case) at low temperatures (below 10°C) to form a diazonium salt intermediate.[1][2][3] This reaction is critical and temperature-sensitive.

-

Reduction (Deamination): The resulting diazonium salt is subsequently reduced to remove the diazonium group (-N₂⁺), which is replaced by a hydrogen atom. In the described protocol, ethyl alcohol serves as the reducing agent, and the reaction is facilitated by the presence of copper bronze, which acts as a catalyst.[1][2] During this step, the diazonium group is eliminated as nitrogen gas, and the ethanol is oxidized to acetaldehyde.[2]

The overall transformation can be visualized as follows:

Caption: Chemical reaction pathway for the synthesis of this compound.

Data Presentation: Reagents and Reaction Parameters

The following table summarizes the quantitative data for the synthesis, based on a protocol yielding 125-135 grams of the final product.[1]

| Parameter | Value | Molar/Atomic Equivalent | Notes |

| Starting Material | |||

| 3-bromo-4-aminotoluene | 250 g | 1.33 moles | Crude material can be used directly.[4] |

| Diazotization Reagents | |||

| 95% Ethyl Alcohol | 800 cc | - | Also acts as the reducing agent. |

| Concentrated Sulfuric Acid | 200 cc | - | Provides the acidic medium. |

| Sodium Nitrite (NaNO₂) | 148 g | 2.05 moles | Dissolved in 260 cc of water. |

| Reduction Reagent | |||

| Copper Bronze | 35 g | 0.55 atom | Washed with ether before use. |

| Reaction Conditions | |||

| Diazotization Temperature | < 10°C | - | Critical to prevent decomposition of the diazonium salt.[1][2][3] |

| Post-Diazotization Stirring | 20 minutes | - | To ensure complete diazotization.[1][2] |

| Reduction Temperature | Gentle Warming / Steam Bath | - | Reaction is exothermic and requires initial careful heating and subsequent cooling.[1] |

| Work-up & Purification | |||

| Water (for quenching) | 2 L | - | Added after the reduction is complete. |

| 10% Sodium Hydroxide | 2 x 200 cc | - | For washing the crude product. |

| Concentrated Sulfuric Acid | 2 x 150 cc | - | For washing and removing impurities. |

| 5% Sodium Carbonate | 100 cc | - | Final wash to neutralize any remaining acid. |

| Calcium Chloride | ~5 g | - | For drying the organic product. |

| Product Yield & Properties | |||

| Yield of this compound | 125-135 g | 55-59% | Based on the starting amount of 3-bromo-4-aminotoluene. |

| Boiling Point | 180-183 °C | - | At 750 mm pressure.[1] |

Detailed Experimental Protocol

This protocol is a detailed adaptation of the procedure published in Organic Syntheses.[1]

3.1 Materials and Reagents

-

Crude 3-bromo-4-aminotoluene (250 g)

-

95% Ethyl alcohol (800 cc)

-

Concentrated sulfuric acid (200 cc)

-

Sodium nitrite (148 g)

-

Deionized water (260 cc for nitrite solution, plus ~3 L for work-up)

-

Copper bronze (35 g)

-

Ether (for washing copper bronze)

-

10% Sodium hydroxide solution

-

5% Sodium carbonate solution

-

Anhydrous calcium chloride

3.2 Apparatus

-

5-L round-bottomed flask

-

Efficient mechanical stirrer

-

Large separatory funnel

-

Long, efficient reflux condenser

-

Steam distillation apparatus

-

Standard distillation apparatus with a long air condenser

-

Large beakers and flasks for washing

-

Ice bath

3.3 Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of this compound.

3.4 Step-by-Step Procedure

Part 1: Diazotization

-

In a 5-L round-bottomed flask equipped with a mechanical stirrer, prepare a cold mixture by adding 200 cc of concentrated sulfuric acid to 800 cc of 95% ethyl alcohol.[1]

-

To this cold acid-alcohol mixture, add 250 g (1.33 moles) of crude 3-bromo-4-aminotoluene. Stir the mixture until the amine dissolves.

-

Cool the flask in an ice bath until the internal temperature of the solution is below 10°C.

-

Prepare a solution of 148 g (2.05 moles) of sodium nitrite in 260 cc of water.

-

Slowly add the sodium nitrite solution from a separatory funnel to the stirred amine solution. It is crucial to maintain the reaction temperature below 10°C throughout the addition.[1][2]

-

Once the addition is complete, continue to stir the mixture in the ice bath for an additional 20 minutes to ensure the diazotization is complete.[1]

Part 2: Reduction of the Diazonium Salt

-

Wash 35 g (0.55 atom) of copper bronze with ether and add it to the cold diazotized solution.

-

Replace the mechanical stirrer with a long, efficient reflux condenser. Keep a large ice water bath ready for cooling.

-

Cautiously warm the flask. The reaction will begin with a vigorous evolution of nitrogen gas and acetaldehyde.[1][2]

-

As soon as the reaction becomes vigorous, immediately immerse the flask in the ice water bath to control the rate and prevent loss of product through the condenser.[1]

-

When the initial vigorous reaction has subsided, resume warming the flask. Finally, heat the mixture on a steam bath for 10 minutes to ensure the reaction goes to completion. The color of the solution should change from reddish-brown to yellow.[1]

Part 3: Work-up and Purification

-

After cooling, add 2 L of water to the reaction mixture.

-

Set up for steam distillation and distill the mixture as long as an oily substance comes over.

-

Separate the crude, heavy, yellow oil from the distillate.

-

Wash the crude oil sequentially with the following solutions:

-

Dry the washed oil with approximately 5 g of anhydrous calcium chloride.

-

Filter the dried oil through glass wool into a distillation flask.

-

Distill the product using a long air condenser, collecting the fraction that boils between 180–183°C at 750 mm pressure.[1] The result is 125–135 g of pure, colorless this compound.

References

An In-depth Technical Guide to the Mechanism of Electrophilic Bromination of Toluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electrophilic bromination of toluene. It details the reaction mechanism, regioselectivity, and provides experimental protocols for laboratory synthesis and analysis. Quantitative data are presented to illustrate the impact of reaction conditions on product distribution.

Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The bromination of toluene is a classic example of this reaction class, where an electrophilic bromine species replaces a hydrogen atom on the aromatic ring. The methyl group of toluene plays a crucial role in this transformation, influencing both the reaction rate and the regiochemical outcome. Understanding the intricacies of this mechanism is vital for chemists in research and development, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals where precise control over isomer distribution is paramount.

The Core Mechanism of Electrophilic Bromination

The electrophilic bromination of toluene proceeds through a well-established three-step mechanism:

-

Generation of the Electrophile: Molecular bromine (Br₂) itself is not sufficiently electrophilic to react with the stable aromatic ring of toluene. A Lewis acid catalyst, most commonly iron(III) bromide (FeBr₃), is required to polarize the bromine-bromine bond, creating a more potent electrophile. FeBr₃ can be added directly or generated in situ from the reaction of iron metal with bromine.[1][2] The Lewis acid coordinates with one of the bromine atoms, inducing a partial positive charge on the terminal bromine atom, forming a highly electrophilic complex.

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic bromine. This attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma (σ) complex.[3] This step is the rate-determining step of the reaction.

-

Deprotonation and Re-aromatization: A weak base, typically the FeBr₄⁻ anion formed in the initial step, removes a proton from the carbon atom bearing the bromine atom. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the bromotoluene product and hydrogen bromide (HBr).[3]

The overall transformation can be summarized as follows:

C₆H₅CH₃ + Br₂ --(FeBr₃)--> C₆H₄BrCH₃ + HBr

A visual representation of this mechanistic pathway is provided below.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromotoluene (m-Bromotoluene). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis endeavors. This document presents key physical and chemical data in structured tables, details experimental protocols for its synthesis and significant reactions, and includes visualizations of reaction pathways and workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound, also known as m-bromotoluene, is an aromatic organic compound with the chemical formula C₇H₇Br. It exists as a colorless to light yellow liquid and is a key intermediate in the synthesis of a wide range of organic molecules.[1] Its utility is prominent in the pharmaceutical and agrochemical industries, where it serves as a building block for more complex molecular architectures.[1] A thorough understanding of its physical properties and chemical reactivity is essential for its safe handling, and for the successful design and execution of synthetic routes.

Physical Properties

The physical properties of this compound are well-documented and crucial for its application in various experimental setups. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇Br | [1] |

| Molecular Weight | 171.03 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -39.8 °C to -40 °C | [2] |

| Boiling Point | 183.7 °C at 760 mmHg | [2] |

| Density | 1.41 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water; soluble in ethanol, ether, acetone, and chloroform.[3][4] | |

| Vapor Pressure | 1.1 mmHg at 25 °C | [5] |

| Refractive Index (n20/D) | 1.552 | [2] |

| Flash Point | 60 °C (140 °F) | [6] |

| LogP (Octanol-Water Partition Coefficient) | 3.41 - 3.45 | [5][6] |

Chemical Properties and Reactivity

This compound is a versatile reagent in organic synthesis, primarily due to the presence of the bromine atom on the aromatic ring. This allows it to participate in a variety of cross-coupling reactions and other transformations.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the diazotization of 3-bromo-4-aminotoluene, followed by a reduction reaction.

This protocol is adapted from a procedure in Organic Syntheses.

-

Diazotization: In a flask equipped with a mechanical stirrer, dissolve 3-bromo-4-aminotoluene in a cold mixture of 95% ethanol and concentrated sulfuric acid. Cool the solution to 10°C.

-

Slowly add a solution of sodium nitrite while maintaining the temperature below 10°C to form the diazonium salt.

-

Reduction: To the diazonium salt solution, add copper powder. The reaction is exothermic and will release nitrogen gas. Control the reaction rate by cooling the flask in an ice bath.

-

Work-up: After the reaction subsides, perform a steam distillation to isolate the crude this compound.

-

Purification: Separate the organic layer from the distillate and wash it sequentially with 10% sodium hydroxide solution, water, and finally a 5% sodium carbonate solution. Dry the organic layer over anhydrous calcium chloride and distill to obtain pure this compound.

References

- 1. This compound | C7H7Br | CID 11560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beginning Problem #15 [webspectra.chem.ucla.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound(591-17-3) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(591-17-3) 13C NMR spectrum [chemicalbook.com]

Stability of 3-Bromotoluene Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 3-bromotoluene under various acidic and basic conditions. The information presented is curated for professionals in research, scientific, and drug development fields, offering insights into the degradation pathways, potential byproducts, and analytical methodologies pertinent to stability studies.

Executive Summary

This compound, an aromatic hydrocarbon, is a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Understanding its stability profile under different pH conditions is paramount for ensuring the quality, safety, and efficacy of resulting products. This document outlines the reactivity of this compound in acidic and basic environments, provides detailed experimental protocols for stability assessment, and presents analytical methods for the identification and quantification of the parent compound and its potential degradants. While generally stable under ambient conditions, this compound can undergo degradation under forced acidic and basic environments.[1][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇Br | [4] |

| Molecular Weight | 171.03 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 183.7 °C | [5] |

| Melting Point | -39.8 °C | [6] |

| Density | 1.41 g/mL at 25 °C | [7] |

| Solubility in Water | Insoluble | |

| LogP | 3.41 | [8] |

Stability Under Basic Conditions

Under neutral and mild basic conditions, this compound is relatively stable and does not readily undergo hydrolysis.[6] However, under forcing conditions, such as high temperatures and the presence of a strong base (e.g., sodium hydroxide or sodium amide), it can undergo nucleophilic aromatic substitution via a benzyne mechanism.[9][10][11]

Reaction Mechanism and Products

The reaction of this compound with a strong base at elevated temperatures proceeds through a highly reactive benzyne intermediate.[3][12] The base abstracts a proton from one of the carbon atoms adjacent to the bromine-bearing carbon, followed by the elimination of the bromide ion to form a benzyne. The nucleophile (e.g., hydroxide ion) then attacks the benzyne at either of the two carbons of the triple bond, leading to a mixture of isomeric products.[10][13] In the case of this compound, this results in the formation of a mixture of cresol isomers (o-, m-, and p-cresol).[10][11]

The treatment of m-bromotoluene with sodium hydroxide at 340°C yields a mixture of ortho-, meta-, and para-cresol.[14] This is because two different benzyne intermediates can be formed from m-bromotoluene, each leading to a different set of products.[9][13]

Quantitative Stability Data

Specific kinetic data for the degradation of this compound under basic conditions is not extensively available in public literature. The rate of this reaction is highly dependent on the base concentration, temperature, and solvent. The formation of the benzyne intermediate is the slow, rate-determining step.[3]

Stability Under Acidic Conditions

This compound is generally stable towards hydrolysis in acidic media under normal conditions.[6] However, under forcing acidic conditions, particularly in the presence of strong acids and at elevated temperatures, it can undergo electrophilic aromatic substitution reactions.[15][16]

Reaction Mechanism and Products

In the presence of strong acids like nitric acid or sulfuric acid, electrophilic substitution on the aromatic ring can occur. The bromine atom is a deactivating but ortho-, para-directing group, while the methyl group is an activating and ortho-, para-directing group.[16] Therefore, electrophilic attack will be directed to the positions ortho and para to the methyl group and meta to the bromine atom. For example, nitration of this compound would be expected to yield a mixture of nitro-3-bromotoluene isomers.

Quantitative Stability Data

Experimental Protocols for Stability Testing

The following protocols are based on established guidelines for forced degradation studies and can be adapted for this compound.[18][19][20]

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Suitable validated analytical column (e.g., C18)

-

HPLC system with UV or MS detector

-

GC-MS system

-

pH meter

-

Thermostatically controlled oven and water bath

Workflow:

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of hydrochloric acid solution (e.g., 0.1 M or 1 M). Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of base, and dilute to a suitable concentration for analysis.

-

Base Hydrolysis: To a known volume of the stock solution, add an equal volume of sodium hydroxide solution (e.g., 0.1 M or 1 M). Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of acid, and dilute for analysis. For more aggressive degradation to observe the benzyne mechanism, higher temperatures (e.g., >300°C) and stronger base concentrations would be required, which necessitates specialized equipment.

-

Oxidative Degradation: To a known volume of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3%). Keep the mixture at room temperature for a defined period, taking samples at intervals.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at an elevated temperature (e.g., 80°C) for a specified duration. Also, heat a solution of this compound.

-

Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating analytical method.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed and validated for the analysis of this compound and its degradation products.

-

Column: A C18 or a phenyl column can provide good separation of aromatic compounds.[1][13]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is a common starting point.[1]

-

Detection: UV detection at a suitable wavelength (e.g., around 265 nm) or mass spectrometry for identification of unknown degradants.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including this compound and its potential degradation products like cresol isomers.

-

Column: A non-polar or medium-polar capillary column (e.g., HP-5ms) is suitable.

-

Derivatization: For the analysis of cresol isomers, derivatization (e.g., silylation) may be necessary to improve chromatographic separation and sensitivity.[2]

-

Detection: Mass spectrometry provides structural information for the identification of degradation products.

Conclusion

This compound exhibits good stability under normal storage conditions. However, it is susceptible to degradation under harsh acidic and basic conditions. Under strong basic conditions at high temperatures, it degrades via a benzyne mechanism to form a mixture of cresol isomers. Under strong acidic conditions, it can undergo electrophilic substitution reactions. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are essential for ensuring the quality and safety of products derived from this important chemical intermediate. The provided experimental protocols offer a framework for conducting comprehensive stability assessments.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 4. ufmg.br [ufmg.br]

- 5. This compound | 591-17-3 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 3-ブロモトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C7H7Br | CID 11560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sgs.com [sgs.com]

- 10. quora.com [quora.com]

- 11. Treatment of p-bromotoluene with NaOH at 300°C yields a mixture of two .. [askfilo.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. shimadzu.com [shimadzu.com]

- 14. chemijournal.com [chemijournal.com]

- 15. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. Aromatic Reactivity [www2.chemistry.msu.edu]

- 18. ijisrt.com [ijisrt.com]

- 19. ajpsonline.com [ajpsonline.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Decomposition Products of 3-Bromotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 3-bromotoluene. Due to a lack of specific experimental studies on the pyrolysis of this compound, this guide synthesizes information from studies on analogous compounds, including toluene and other brominated aromatic hydrocarbons, to predict the likely decomposition products and pathways. The primary decomposition routes are anticipated to involve the homolytic cleavage of the C-Br bond and reactions involving the methyl group, leading to the formation of a variety of radical and stable molecular species. This document outlines the expected products, proposes reaction mechanisms, and provides detailed experimental protocols for studying the thermal decomposition of aromatic compounds, which can be adapted for this compound.

Introduction

This compound is an aromatic hydrocarbon used as a solvent and an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] Understanding its thermal stability and decomposition products is crucial for safety, process optimization, and environmental considerations, particularly in high-temperature applications. When subjected to elevated temperatures, organic molecules like this compound undergo complex reactions, breaking down into a variety of smaller, and sometimes more hazardous, compounds. Safety data for this compound indicates that hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[2] This guide aims to provide a detailed understanding of the potential thermal decomposition products of this compound based on the established chemistry of similar molecules.

Predicted Thermal Decomposition Pathways and Products

The thermal decomposition of this compound is expected to proceed through several key pathways, primarily initiated by the cleavage of the weakest chemical bonds in the molecule.

Primary Decomposition Pathways

Based on studies of toluene and brominated aromatic compounds, the following primary decomposition pathways are proposed for this compound:

-

C-Br Bond Homolysis: The carbon-bromine bond is typically the weakest bond in brominated aromatic compounds, and its homolytic cleavage is a likely initial step in the thermal decomposition process. This reaction forms a 3-methylphenyl radical and a bromine radical.

C_7H_7Br \rightarrow \cdot C_6H_4CH_3 + \cdot Br

-

C-H Bond Homolysis from the Methyl Group: Similar to the pyrolysis of toluene, the cleavage of a C-H bond from the methyl group can occur, leading to the formation of a 3-bromobenzyl radical and a hydrogen radical.[3][4]

C_7H_7Br \rightarrow C_6H_4(Br)CH_2\cdot + \cdot H

-

C-C Bond Homolysis: At very high temperatures, the bond between the aromatic ring and the methyl group can break, yielding a 3-bromophenyl radical and a methyl radical.[4]

C_7H_7Br \rightarrow \cdot C_6H_4Br + \cdot CH_3

The following diagram illustrates these initial decomposition steps.

Caption: Initial decomposition pathways of this compound.

Secondary Reactions and Final Products

The highly reactive radical species generated in the primary decomposition steps will undergo a series of secondary reactions, leading to the formation of a complex mixture of stable products.

-

Hydrogen Abstraction: The bromine, hydrogen, and methyl radicals can abstract hydrogen atoms from other molecules (including parent this compound molecules or other hydrocarbon products) to form stable molecules like hydrogen bromide (HBr), hydrogen gas (H₂), and methane (CH₄).

-

Radical Recombination: Radicals can recombine to form a variety of larger molecules. For example:

-

Two 3-methylphenyl radicals could combine to form dimethylbiphenyls.

-

A 3-methylphenyl radical and a methyl radical could form bromoxylene isomers.

-

Reactions involving phenyl and benzyl type radicals are known to lead to the formation of polycyclic aromatic hydrocarbons (PAHs) such as naphthalene, phenanthrene, and anthracene, especially at higher temperatures.[5][6]

-

-

Debromination and Hydrogenation: The 3-methylphenyl radical can be stabilized by abstracting a hydrogen atom to form toluene. Subsequent pyrolysis of toluene would then contribute to the product mixture.

The table below summarizes the expected thermal decomposition products of this compound.

| Product Category | Specific Products | Formation Pathway |

| Inorganic Gases | Hydrogen Bromide (HBr) | Hydrogen abstraction by bromine radicals. |

| Hydrogen (H₂) | Hydrogen abstraction by hydrogen radicals. | |

| Light Hydrocarbons | Methane (CH₄) | Hydrogen abstraction by methyl radicals. |

| Ethane, Ethylene, Acetylene | Secondary reactions of methyl radicals. | |

| Aromatic Hydrocarbons | Toluene | Debromination and hydrogenation of the 3-methylphenyl radical. |

| Benzene | Demethylation of toluene or other intermediates. | |

| Xylenes (isomers) | Recombination of methyl and methylphenyl radicals. | |

| Dimethylbiphenyls (isomers) | Recombination of two methylphenyl radicals. | |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Phenanthrene, Anthracene, etc. | Ring growth reactions from smaller aromatic radicals. |

| Brominated Organics | Bromobenzene, Bromoxylenes, etc. | Incomplete decomposition and radical recombination reactions. |

Experimental Protocols for Studying Thermal Decomposition

To obtain precise quantitative data on the thermal decomposition of this compound, controlled pyrolysis experiments are necessary. The following sections describe a general experimental workflow and specific analytical techniques.

Experimental Workflow

A typical experimental setup for studying gas-phase pyrolysis involves a pyrolysis reactor coupled with an analytical system for product identification and quantification.

Caption: General experimental workflow for pyrolysis studies.

Pyrolysis Reactor Systems

-

Flow Tube Reactors: These are commonly used for studying pyrolysis under controlled temperature and residence time. A dilute mixture of the sample in an inert carrier gas is passed through a heated tube. The reaction products are then collected and analyzed.

-

Shock Tubes: Single-pulse shock tubes are used to study high-temperature, short-duration reactions. A shock wave rapidly heats the gas mixture to a specific temperature for a very short and well-defined time, after which the mixture is rapidly cooled, quenching the reactions. This allows for the study of the initial decomposition steps.[5][7]

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying the volatile and semi-volatile organic products of pyrolysis. The gas chromatograph separates the components of the product mixture, and the mass spectrometer provides mass spectra for their identification.[8][9]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used for the online analysis of gaseous products, particularly for identifying small molecules like HBr, CO, CO₂, and light hydrocarbons.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile products, such as higher molecular weight PAHs.

Detailed Experimental Protocol (Example using a Flow Reactor and GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., toluene, if not a major expected product, or a non-aromatic solvent).

-

Pyrolysis:

-

Set the pyrolysis furnace to the desired temperature (e.g., in the range of 500-1000 °C).

-

Introduce the sample solution into the reactor via a syringe pump at a constant flow rate.

-

Simultaneously, flow an inert carrier gas (e.g., argon or nitrogen) through the reactor at a known flow rate to control the residence time.

-

-

Product Collection:

-

Pass the reactor effluent through a cold trap (e.g., liquid nitrogen) to condense the liquid products.

-

Collect the non-condensable gases in a gas bag.

-

-

Analysis:

-

Liquid Products: Dissolve the collected liquid products in a known volume of a suitable solvent and analyze by GC-MS.

-

GC Conditions: Use a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms column). Program the oven temperature to ramp from a low temperature (e.g., 40 °C) to a high temperature (e.g., 300 °C) to elute a wide range of products.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Identify the products by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards.

-

-

Gaseous Products: Analyze the collected gas sample using a gas chromatograph equipped with a thermal conductivity detector (TCD) for permanent gases (H₂, CO, CO₂) and a flame ionization detector (FID) for light hydrocarbons (CH₄, C₂H₄, C₂H₆).

-

-

Quantification:

-

Use internal or external standards to quantify the concentration of each identified product. The effective carbon number concept can be used to estimate the concentrations of species for which calibration standards are not available.

-

Conclusion

While direct experimental data on the thermal decomposition of this compound is scarce, a comprehensive understanding of its likely decomposition products and pathways can be formulated by examining the pyrolysis of analogous compounds. The primary decomposition is expected to be initiated by C-Br bond cleavage, followed by reactions involving the methyl group. The resulting radical species will undergo a complex series of secondary reactions to produce a wide range of products, including hydrogen bromide, light hydrocarbons, various aromatic compounds, and polycyclic aromatic hydrocarbons. The experimental protocols outlined in this guide provide a framework for researchers to conduct detailed studies on the thermal decomposition of this compound, which will be essential for generating precise quantitative data and fully elucidating its decomposition mechanisms. Such studies are critical for ensuring the safe handling and use of this compound in high-temperature applications and for understanding its environmental fate.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Natural Gas Pyrolysis in a Liquid Metal Bubble Column Reaction System—Part I: Experimental Setup and Methods [mdpi.com]

- 5. DSpace [researchrepository.universityofgalway.ie]

- 6. Identification of organochlorides in distilled fractions of plastic pyrolysis oil using GC × GC coupled with high-resolution time-of-flight mass spectrometry (GC × GC-HR-TOFMS) and GC coupled with a halogen selective detector (GC-XSD) - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 8. A Comprehensive Guide to Learning How to Use Pyrolysis-GC-MS | Universal Lab Blog [universallab.org]

- 9. DSpace [researchrepository.universityofgalway.ie]

An In-Depth Technical Guide to Potential Impurities in Commercial 3-Bromotoluene